molecular formula C11H22ClNO3 B612997 (2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate hydrochloride CAS No. 218938-63-7

(2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate hydrochloride

Cat. No.: B612997
CAS No.: 218938-63-7
M. Wt: 251.75
InChI Key: LEQICVPMIULGJK-RJUBDTSPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate hydrochloride is a chemical compound with the molecular formula C11H22ClNO3. It is a derivative of butanoic acid and is characterized by the presence of an allyl group, an amino group, and a tert-butoxy group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as allyl alcohol, tert-butylamine, and butanoic acid derivatives.

    Formation of Intermediate: The allyl alcohol is first converted into an allyl halide through halogenation. This intermediate is then reacted with tert-butylamine to form an allyl tert-butylamine derivative.

    Coupling Reaction: The allyl tert-butylamine derivative is then coupled with a butanoic acid derivative under specific reaction conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Hydrochloride Formation: The final step involves the conversion of the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to form saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Saturated amines and alcohols.

    Substitution: Various substituted amines and esters.

Scientific Research Applications

(2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound is employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and is investigated for its potential therapeutic properties.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the allyl and tert-butoxy groups contribute to the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate hydrochloride is unique due to its specific stereochemistry and combination of functional groups. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.

Properties

IUPAC Name

prop-2-enyl (2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3.ClH/c1-6-7-14-10(13)9(12)8(2)15-11(3,4)5;/h6,8-9H,1,7,12H2,2-5H3;1H/t8-,9+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQICVPMIULGJK-RJUBDTSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OCC=C)N)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OCC=C)N)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.